molecular formula C10H12O3 B14477053 4-Hydroxy-3-methyl-2-{[(prop-2-yn-1-yl)oxy]methyl}cyclopent-2-en-1-one CAS No. 66197-48-6

4-Hydroxy-3-methyl-2-{[(prop-2-yn-1-yl)oxy]methyl}cyclopent-2-en-1-one

Cat. No.: B14477053
CAS No.: 66197-48-6
M. Wt: 180.20 g/mol
InChI Key: AQKUPIQXBXOZLE-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methyl-2-{[(prop-2-yn-1-yl)oxy]methyl}cyclopent-2-en-1-one is an organic compound with the chemical formula C9H10O2. It is characterized by a five-membered cyclopentene ring with a hydroxyl group, a methyl group, and a propynyl ether substituent. This compound is known for its stability at normal temperatures and its solubility in organic solvents such as ethanol, chloroform, and dimethylformamide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methyl-2-{[(prop-2-yn-1-yl)oxy]methyl}cyclopent-2-en-1-one typically involves multi-step reactions. One common method is the cyclization reaction of olefins and the addition reaction of carbonyl compounds . Another approach involves the propargylation of compounds using propargyl bromide or propargylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions to maximize yield and purity is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methyl-2-{[(prop-2-yn-1-yl)oxy]methyl}cyclopent-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The propynyl ether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

4-Hydroxy-3-methyl-2-{[(prop-2-yn-1-yl)oxy]methyl}cyclopent-2-en-1-one has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methyl-2-{[(prop-2-yn-1-yl)oxy]methyl}cyclopent-2-en-1-one involves its interaction with molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways . These reactive species can then interact with various biomolecules, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3-methyl-2-{[(prop-2-yn-1-yl)oxy]methyl}cyclopent-2-en-1-one is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

66197-48-6

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

4-hydroxy-3-methyl-2-(prop-2-ynoxymethyl)cyclopent-2-en-1-one

InChI

InChI=1S/C10H12O3/c1-3-4-13-6-8-7(2)9(11)5-10(8)12/h1,9,11H,4-6H2,2H3

InChI Key

AQKUPIQXBXOZLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC1O)COCC#C

Origin of Product

United States

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